molecular formula C17H15Cl4N3O2S B11980174 Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate CAS No. 303062-30-8

Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate

Cat. No.: B11980174
CAS No.: 303062-30-8
M. Wt: 467.2 g/mol
InChI Key: NFQKLTYTGGYHPZ-UHFFFAOYSA-N
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Description

Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate is a complex organic compound with the molecular formula C17H15Cl4N3O2S. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate typically involves multiple steps, including the reaction of benzyl chloride with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with 2-chloroaniline and thiophosgene under controlled conditions to yield the final product .

Industrial Production Methods

the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for potential therapeutic uses, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzyl 2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethylcarbamate apart from similar compounds is its specific substitution pattern and the presence of the 2-chloroanilino group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

CAS No.

303062-30-8

Molecular Formula

C17H15Cl4N3O2S

Molecular Weight

467.2 g/mol

IUPAC Name

benzyl N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]carbamate

InChI

InChI=1S/C17H15Cl4N3O2S/c18-12-8-4-5-9-13(12)22-15(27)23-14(17(19,20)21)24-16(25)26-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,24,25)(H2,22,23,27)

InChI Key

NFQKLTYTGGYHPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Cl

Origin of Product

United States

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